2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI)

Physical Chemistry Chiral Building Block Characterization Process Chemistry

2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) (CAS 127870-57-9) is a chiral, non-racemic oxazolidinone bearing a hydroxymethyl group at the 4-position and an isopropyl group at the 5-position in a trans (4R,5R) configuration. With molecular formula C₇H₁₃NO₃ and molecular weight 159.18 g/mol, it belongs to the class of 4,5-disubstituted-2-oxazolidinones that serve as versatile chiral building blocks and intermediates in asymmetric synthesis and medicinal chemistry.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 127870-57-9
Cat. No. B145484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI)
CAS127870-57-9
Synonyms2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI)
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(C)C1C(NC(=O)O1)CO
InChIInChI=1S/C7H13NO3/c1-4(2)6-5(3-9)8-7(10)11-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6-/m1/s1
InChIKeyJEWAVIAAMJCPAG-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 127870-57-9 – (4R,5R)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one Procurement & Selection Guide


2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) (CAS 127870-57-9) is a chiral, non-racemic oxazolidinone bearing a hydroxymethyl group at the 4-position and an isopropyl group at the 5-position in a trans (4R,5R) configuration . With molecular formula C₇H₁₃NO₃ and molecular weight 159.18 g/mol, it belongs to the class of 4,5-disubstituted-2-oxazolidinones that serve as versatile chiral building blocks and intermediates in asymmetric synthesis and medicinal chemistry . Unlike N-substituted oxazolidinones (e.g., Evans auxiliaries) or cis-configured diastereomers, this compound presents a unique hydrogen-bonding donor/acceptor profile and steric environment that directly governs its reactivity, stereochemical induction, and downstream functionalization potential .

Why Generic Substitution of CAS 127870-57-9 with Other C₇H₁₃NO₃ Oxazolidinone Isomers Fails


The molecular formula C₇H₁₃NO₃ is shared by at least four distinct stereoisomeric and regioisomeric oxazolidinones: the target (4R,5R)-trans isomer (CAS 127870-57-9), its (4R,5S)-cis diastereomer (CAS 125414-63-3), the regioisomeric (4R,5R)-5-(hydroxymethyl)-4-isopropyl variant (CAS 180713-58-0), and its (4S,5R)-trans enantiomer (CAS 169057-30-1) [1]. In chiral synthesis, the spatial orientation of the hydroxymethyl and isopropyl substituents dictates the facial selectivity of ensuing reactions; substitution of a trans-configured oxazolidinone with its cis diastereomer can invert or erode diastereoselectivity in alkylation, aldol, or cycloaddition steps [2]. Furthermore, N-unsubstituted 4,5-disubstituted oxazolidinones possess a free NH moiety enabling hydrogen-bond-directed catalysis or further N-functionalization that is absent in N-alkylated analogs such as (R)-5-(hydroxymethyl)-3-isopropyloxazolidin-2-one (CAS 68430-37-5) [3]. Interchanging these compounds without stereochemical verification risks failed asymmetric induction, reduced enantiomeric excess, and unusable downstream intermediates.

Quantitative Differentiation Evidence for CAS 127870-57-9 Against Closest Analogs


Computed Density Differentiates (4R,5R)-trans from (4S,5R)-trans Regioisomer

The target (4R,5R)-trans isomer (CAS 127870-57-9) exhibits a computed density of 1.113 g/cm³, whereas the regioisomeric (4S,5R)-5-(hydroxymethyl)-4-isopropyl variant (CAS 169057-30-1) shows a lower computed density of 1.1 ± 0.1 g/cm³ . The boiling point at 760 mmHg is computed as 370.4°C for both, but the flash point of the target compound is 177.8°C, providing a measurable physical-constant differentiator for incoming quality control .

Physical Chemistry Chiral Building Block Characterization Process Chemistry

Trans vs. Cis Diastereomer: Stereochemical Configuration Governs Asymmetric Induction Potential

In the broader class of 4,5-disubstituted oxazolidin-2-ones, trans-configured diastereomers (such as CAS 127870-57-9) and cis-configured diastereomers (such as CAS 125414-63-3) display markedly different facial selectivity profiles in asymmetric transformations. Literature on model systems demonstrates that trans-4,5-disubstituted oxazolidin-2-ones are obtained with total regio- and stereoselection via intramolecular nucleophilic cyclization, whereas cis isomers require distinct synthetic routes and exhibit divergent NMR spectroscopic signatures (characteristic ¹H NMR chemical shift differences for the C4 and C5 methine protons) [1]. Specifically, the TLC and ¹H NMR spectroscopic data for model diastereomeric oxazolidinones bearing methyl groups at positions 4 and 5 indicate that trans and cis isomers are substantially different in physical and spectral properties, with unambiguous assignment achievable via NOESY spectroscopy and X-ray diffraction [2].

Asymmetric Synthesis Chiral Auxiliary Design Stereoselectivity

N-Unsubstituted Oxazolidinone Core Enables Hydrogen-Bond-Directed Functionalization Absent in N-Alkylated Analogs

Unlike N-isopropyl-substituted oxazolidinones such as (R)-5-(hydroxymethyl)-3-isopropyloxazolidin-2-one (CAS 68430-37-5), which are employed as β-blocker intermediates, the target compound (CAS 127870-57-9) retains a free NH group at the 3-position of the oxazolidinone ring [1]. This NH moiety serves as a hydrogen-bond donor (calculated H-bond donor count = 2, vs. 1 for the N-isopropyl analog), enabling participation in organocatalytic cycles, coordination to metal catalysts, or further N-functionalization (acylation, sulfonylation, alkylation) to diversify the chiral scaffold . The presence of two hydrogen-bond donors (NH + CH₂OH) versus one in N-alkylated analogs provides a measurable difference in computed polar surface area and solubility parameters, directly impacting reactivity in protic and dipolar aprotic solvents .

Medicinal Chemistry Chiral Building Block Hydrogen-Bond Catalysis

Supplier-Reported Purity Specifications for CAS 127870-57-9 Enable Direct Procurement Benchmarking

Commercially, CAS 127870-57-9 is offered by multiple specialty chemical suppliers with typical purity specifications of ≥95% (HPLC) . In contrast, the cis diastereomer (CAS 125414-63-3) and the regioisomer (CAS 180713-58-0) are listed with comparable purity levels from the same vendor networks, meaning that the decision between these compounds cannot be reduced to a simple purity comparison; rather, stereochemical identity verification (chiral HPLC, optical rotation, or NMR) is the gating factor for procurement . BOC Sciences lists the compound as a research chemical building block under Catalog No. 127870-57-9, with availability for bulk and custom synthesis, positioning it as a scalable intermediate for medicinal chemistry programs .

Quality Control Procurement Specification Analytical Chemistry

Validated Application Scenarios for (4R,5R)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one (CAS 127870-57-9)


Chiral Building Block for Asymmetric Synthesis of syn-β-Amino-α-hydroxy Acids

Trans-4,5-disubstituted oxazolidin-2-ones serve as direct precursors to syn-β-amino-α-hydroxy acids, a pharmacophoric motif found in protease inhibitors and peptide mimetics. The (4R,5R)-trans configuration of CAS 127870-57-9 provides the requisite stereochemical template for intramolecular nucleophilic ring-opening with complete retention of configuration, a pathway that cis diastereomers cannot replicate without epimerization [1]. Procurement of the trans isomer ensures stereochemical fidelity in the final amino acid product.

N-Functionalizable Scaffold for Diversity-Oriented Synthesis and Parallel Library Construction

The free NH group at the 3-position of CAS 127870-57-9 allows sequential or parallel N-acylation, N-sulfonylation, or N-alkylation, generating libraries of chiral oxazolidinone derivatives for biological screening. This divergent functionalization capability is absent in N-isopropyl-blocked analogs (e.g., CAS 68430-37-5), which are committed to a single substitution pattern [2]. The compound's two hydrogen-bond donor sites further enable non-covalent derivatization strategies such as co-crystallization for structural biology studies.

Chiral HPLC Method Development and Stereochemical Reference Standard

With a defined (4R,5R)-trans configuration, CAS 127870-57-9 can serve as an authentic reference standard for chiral HPLC method development aimed at separating trans and cis diastereomers of 4,5-disubstituted oxazolidinones. The computed refractive index (1.458) and density (1.113 g/cm³) provide physical constants for detector calibration . In quality control workflows, spiking experiments with the cis isomer (CAS 125414-63-3) can validate chromatographic resolution between the diastereomeric pair.

Intermediate for Conformationally Constrained β-Blocker Analogs and Adrenergic Receptor Ligands

Oxazolidinone-based hydroxymethyl intermediates are established precursors to optically active β-blockers, as demonstrated for (R)- and (S)-5-(hydroxymethyl)-3-isopropyloxazolidin-2-ones [2]. CAS 127870-57-9, with its distinct 4-hydroxymethyl (rather than 5-hydroxymethyl) substitution and trans stereochemistry, offers a structurally differentiated entry point for designing β-blocker analogs or α₁A-adrenoceptor antagonists with altered pharmacokinetic profiles, as indicated by the broader oxazolidinone patent literature [3].

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